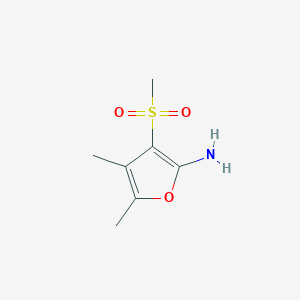

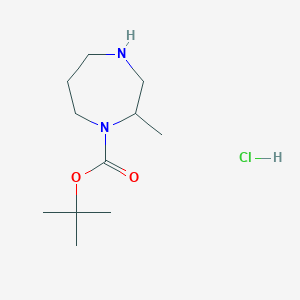

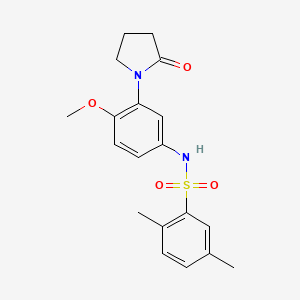

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies. It targets the MELK (maternal embryonic leucine zipper kinase) protein, which is overexpressed in various types of cancer, including breast, lung, and ovarian cancer.

Scientific Research Applications

Organic Synthesis and Catalysis

The realm of organic synthesis and catalysis has seen significant contributions from compounds structurally related to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide. A notable example includes the work on transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, showcasing the utility of sulfonamide derivatives in facilitating reduction reactions under mild conditions without the need for basic additives or halide abstractors (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016). Such catalysts demonstrate high activity in transfer hydrogenation, underscoring the potential of sulfonamide derivatives in organic transformations.

Material Science and Polymer Chemistry

In material science, particularly in the synthesis and modification of polymers, sulfonamide derivatives have been utilized to enhance polymer properties. The efficient tosylation of oligoethylene glycols using p-toluenesulfonyl chloride in a novel method highlights the versatility of sulfonamide-based compounds in modifying alcohol functionalities, which could have implications for polymer chemistry (M. Ouchi, Y. Inoue, Yu Liu, et al., 1990). This method offers advantages in yield and purity over traditional approaches, suggesting potential applications in the synthesis of polymer precursors and other materials.

Pharmacology and Biomedical Research

While the request specifically excludes drug use, dosage, and side effects, it's worth noting that the structural framework of this compound and its derivatives often serve as a basis for the development of pharmacologically active compounds. Research on related structures has shown potential in drug discovery, especially in the synthesis of compounds with antimicrobial and anticancer activities (M. Ghorab & M. Al-Said, 2012). Such studies underline the importance of sulfonamide derivatives in medicinal chemistry, although they fall outside the direct focus of this query.

properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-11-8-13(16)15(9-11)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOCLQYWXCWEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)

![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)

![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)